molecular formula C6H5BrFNO B1379727 3-Bromo-2-fluoro-6-methoxypyridine CAS No. 1227599-27-0

3-Bromo-2-fluoro-6-methoxypyridine

Cat. No. B1379727
M. Wt: 206.01 g/mol
InChI Key: MQTONQLSSAOFRP-UHFFFAOYSA-N
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Description

3-Bromo-2-fluoro-6-methoxypyridine is a chemical compound with the molecular formula C6H5BrFNO . It has an average mass of 206.012 Da and a monoisotopic mass of 204.953842 Da .


Molecular Structure Analysis

The InChI code for 3-Bromo-2-fluoro-6-methoxypyridine is 1S/C6H5BrFNO/c1-10-5-3-2-4(7)6(8)9-5/h2-3H,1H3 . This code provides a specific string of characters that represents the molecular structure of the compound.


Physical And Chemical Properties Analysis

3-Bromo-2-fluoro-6-methoxypyridine has a density of 1.6±0.1 g/cm3, a boiling point of 192.2±35.0 °C at 760 mmHg, and a vapor pressure of 0.7±0.4 mmHg at 25°C . It also has an enthalpy of vaporization of 41.1±3.0 kJ/mol and a flash point of 70.0±25.9 °C .

Scientific Research Applications

Synthesis Applications

3-Bromo-2-fluoro-6-methoxypyridine has been utilized in various synthesis applications. For instance, Hirokawa, Horikawa, and Kato (2000) developed an efficient synthesis method for a carboxylic acid moiety that acts as an antagonist for dopamine D2 and D3 and serotonin-3 receptors. This method involved the reaction of methyl 2,6-difluoropyridine-3-carboxylate with methylamine, leading to a mixture of products including 2-methoxypyridine-3-carboxylic esters (Y. Hirokawa, T. Horikawa, & S. Kato, 2000).

Nucleoside Analogues

In the field of nucleoside analogues, 3-Bromo-2-fluoro-6-methoxypyridine has shown potential. Nesnow and Heidelberger (1973) synthesized pyridine nucleosides related to 5-fluorouracil from 5-amino-2-methoxypyridine, converting it to various compounds including 4-benzyloxy-5-fluoro-2-methoxypyridine (S. Nesnow & C. Heidelberger, 1973).

Precursor for Pyridyne

Walters, Carter, and Banerjee (1992) reported that 3-Bromo-2-chloro-4-methoxypyridine, a related compound, serves as a practical 2,3-pyridyne precursor. The substituted 2,3-pyridyne generated from this precursor showed regioselective reactions with compounds like 2-methoxyfuran (M. Walters, P. Carter, & Satyajit Banerjee, 1992).

In Medicinal Chemistry

In medicinal chemistry, the halogen-rich intermediates derived from compounds like 3-Bromo-2-fluoro-6-methoxypyridine are valuable for synthesizing pentasubstituted pyridines. Wu, Porter, Frennesson, and Saulnier (2022) synthesized halogen-rich intermediates, including 5-bromo-2-chloro-4-fluoro-3-iodopyridine, using halogen dance reactions. These intermediates are crucial for further chemical manipulations in medicinal chemistry (Yong-Jin Wu, Gerard J Porter, David B. Frennesson, & M. Saulnier, 2022).

Safety And Hazards

3-Bromo-2-fluoro-6-methoxypyridine is considered hazardous. It is a flammable liquid and vapor that causes skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

3-bromo-2-fluoro-6-methoxypyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrFNO/c1-10-5-3-2-4(7)6(8)9-5/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQTONQLSSAOFRP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=C(C=C1)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-2-fluoro-6-methoxypyridine

CAS RN

1227599-27-0
Record name 3-bromo-2-fluoro-6-methoxypyridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
T Knoepfel, P Nimsgern, S Jacquier… - Journal of Medicinal …, 2020 - ACS Publications
… The crude material containing 3-bromo-2-fluoro-6-methoxypyridine as the major component and the title compound as the minor component was purified by flash chromatography (…
Number of citations: 17 0-pubs-acs-org.brum.beds.ac.uk

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